molecular formula C16H13NO3 B5808264 (4-Aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone

(4-Aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone

Cat. No.: B5808264
M. Wt: 267.28 g/mol
InChI Key: KQPULNJLZBFNAQ-UHFFFAOYSA-N
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Description

(4-Aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an aminophenyl group and a methoxybenzofuran moiety, connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 5-methoxybenzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aminophenyl group: This step involves the coupling of the 5-methoxybenzofuran with a 4-aminophenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the methanone linkage:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methylene group.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Methylene derivatives.

    Substitution: Various substituted aminophenyl derivatives.

Scientific Research Applications

(4-Aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The methoxybenzofuran moiety can participate in electron transfer reactions, influencing cellular redox states. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminophenyl)-(5-methoxy-2-benzofuran-3-yl)methanone: Similar structure but with a different substitution pattern on the benzofuran ring.

    (4-Aminophenyl)-(5-methoxy-1-benzofuran-2-yl)methanone: Similar structure but with a different position of the methoxy group.

Uniqueness

(4-Aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an aminophenyl group and a methoxybenzofuran moiety provides a versatile platform for further functionalization and exploration of its properties.

Properties

IUPAC Name

(4-aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-12-6-7-15-13(8-12)14(9-20-15)16(18)10-2-4-11(17)5-3-10/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPULNJLZBFNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327881
Record name (4-aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

352553-08-3
Record name (4-aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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